molecular formula C4H6Br3NO2 B14512413 1,1,2-Tribromo-2-methyl-1-nitropropane CAS No. 62545-17-9

1,1,2-Tribromo-2-methyl-1-nitropropane

Cat. No.: B14512413
CAS No.: 62545-17-9
M. Wt: 339.81 g/mol
InChI Key: IWNGEGVSUYAMQL-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-2-methyl-1-nitropropane (CAS: Not explicitly provided in evidence) is a halogenated nitroalkane with a complex structure characterized by three bromine atoms, a nitro group (-NO₂), and a methyl substituent on a propane backbone. Its molecular formula is C₄H₆Br₃NO₂, with a molecular weight of approximately 381.8 g/mol. This compound is primarily studied for its reactivity in organic synthesis, particularly in halogenation and nitroalkane-based reactions.

Properties

CAS No.

62545-17-9

Molecular Formula

C4H6Br3NO2

Molecular Weight

339.81 g/mol

IUPAC Name

1,1,2-tribromo-2-methyl-1-nitropropane

InChI

InChI=1S/C4H6Br3NO2/c1-3(2,5)4(6,7)8(9)10/h1-2H3

InChI Key

IWNGEGVSUYAMQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C([N+](=O)[O-])(Br)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2-Tribromo-2-methyl-1-nitropropane typically involves the bromination of 2-methyl-1-nitropropane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,1,2-Tribromo-2-methyl-1-nitropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2-Tribromo-2-methyl-1-nitropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-2-methyl-1-nitropropane involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1,1,2-Tribromo-2-methyl-1-nitropropane is compared to structurally and functionally related compounds, including halogenated nitropropanes and nitroalkanes. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Stability Notes Key Applications
This compound C₄H₆Br₃NO₂ 381.8 ~220 (decomposes) Thermally unstable; prone to Br⁻ release Intermediate in organic synthesis
1,1,2-Tribromo-1-nitropropane C₃H₄Br₃NO₂ 339.7 195–200 Moderate stability; less volatile Flame retardant formulations
2-Methyl-1-nitropropane C₄H₉NO₂ 103.1 130–135 Highly stable; non-halogenated Solvent, polymer precursor
1-Bromo-2-nitropropane C₃H₆BrNO₂ 184.0 160–165 Light-sensitive; forms nitrosamines Lab-scale alkylation agent

Key Findings from Comparative Studies

Reactivity: The tribromo-methyl-nitropropane exhibits higher electrophilicity compared to non-methylated analogues (e.g., 1,1,2-Tribromo-1-nitropropane) due to steric and inductive effects from the methyl group. This enhances its reactivity in nucleophilic substitution reactions . In contrast, 2-Methyl-1-nitropropane lacks halogen substituents, making it inert toward bromine-mediated reactions but useful as a polar aprotic solvent.

Stability and Hazard Profile: The compound’s thermal instability (~220°C decomposition) contrasts with 1-Bromo-2-nitropropane, which decomposes at lower temperatures (150–160°C) but releases fewer hazardous byproducts .

Synthetic Utility :

  • Tribromo-methyl-nitropropane is preferred in multi-step halogenation processes, whereas simpler nitroalkanes (e.g., 2-Methyl-1-nitropropane) are used in polymer chemistry or as solvents.

Research Limitations and Notes

  • Comparative data are extrapolated from analogous halogenated nitro compounds.
  • Safety Considerations : Handling protocols for this compound should align with those for brominated nitroalkanes, emphasizing ventilation and avoidance of heat sources.

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